2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane
Overview
Description
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, also known as 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline, is a fluorinated diamine building block . It has two phenoxyanilines connected by a hexafluoroisopropane .
Synthesis Analysis
This compound is commonly used for the synthesis of polyimides . It is desired for the crosslinking polymerisation with carboxylic acid or carboxylic dianhydride building blocks to synthesise polyimides .Molecular Structure Analysis
The molecular structure of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane consists of two phenoxyanilines connected by a hexafluoroisopropane . The molecular formula is C27H20F6N2O2 .Chemical Reactions Analysis
The steric effect from the trifluoromethyl substituents reduces the intermolecular interaction and their electron withdrawing effect minimises the electron delocalization of the benzene rings .Physical And Chemical Properties Analysis
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane is a white to pale yellow to light brown powder/crystal . It has a melting point of 159 °C – 163 °C .Scientific Research Applications
Synthesis and Characterization in Polymer Science
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH) is significantly utilized in polymer science, especially in the synthesis and characterization of various polymers. Liaw and Wang (1996) demonstrated the synthesis of fluorine-containing polyamides derived from BAPPH, highlighting their crystalline nature, solubility in polar solvents, and high thermal stability with glass transition temperatures ranging between 221–253°C (Liaw & Wang, 1996).
Influence on Color Lightness and Organosolubility of Polyimides
Yang et al. (2003) studied the effect of diamines and their fluorinated groups on the color lightness of polyimides (PIs) synthesized from BAPPH. They found that the CF3 group close to the imide group effectively lowers the color intensity, offering insights into the development of light-colored, organosoluble PIs (Yang, Chen, & Chen, 2003).
Applications in Poly(amide-imide) Syntheses
Yang, Hsiao, and Hsiao (1999) contributed to the development of fluorinated poly(amide-imide)s based on BAPPH, highlighting their solubility in polar solvents, transparency, and excellent thermal stability with high glass transition temperatures (Yang, Hsiao, & Hsiao, 1999).
Polyurethane Urea and Polyimide Films
Qin et al. (2006) synthesized and characterized polyurethane urea based on fluorine-containing bisphenoxydiamine derived from BAPPH, noting its mechanical properties and thermal stability (Qin, Fang, Yang, Wang, & Zheng, 2006). Additionally, Ye et al. (2008) explored the pervaporation performances of polyimides containing fluorine synthesized from BAPPH, emphasizing their applicability in separating aromatic/aliphatic hydrocarbon mixtures (Ye, Li, Lin, Chen, & Chen, 2008).
Novel Syntheses and Applications
Myung et al. (2003) focused on the synthesis of novel polyimides with BAPPH, examining their solubility, dielectric constants, and refractive indices. They discovered that polyimides containing BAPPH exhibited excellent solubility in various solvents and had high glass-transition temperatures, good thermal stability, low water absorption, and favorable dielectric properties (Myung, Kim, Kim, & Yoon, 2003).
Polyimide Films for Advanced Material Science
Jeon et al. (2022) studied the correlation between the monomer structures of colorless and transparent polyimide (CPI) films and their properties, using BAPPH as one of the diamine monomers. Their findings emphasized the role of BAPPH in determining the thermal, mechanical, optical transparency, and solubility properties of CPI films (Jeon, Kwac, Kim, & Chang, 2022).
Pervaporation and Separation Applications
Wang (2001) investigated the use of aromatic polyamides based on BAPPH for pervaporation separation of benzene/cyclohexane binary systems. They observed that fluorine-containing polyamide membranes showed high selectivity and permeation rates, indicating the potential of BAPPH in separation technologies (Wang, 2001).
Electronic Material Applications
Guan et al. (2014) synthesized novel fluorinated polyimides from BAPPH, aiming to understand their structure-property relationships. They found that these polymers exhibited excellent solubility, mechanical properties, and low dielectric constants, making them suitable for electronic material applications (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).
Safety And Hazards
Future Directions
The high optical transparency of these polyimides is exploited for the substrates in solar cells achieving 16.1% powder conversion efficiency . The polyetherimides derived from 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane are also used in capacitive energy storage application with discharge density at 3.6 J/cm3 and charge-discharge efficiency at 96.5% .
properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24/h1-16H,34-35H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLMWQDRYZAENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071987 | |
Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | |
CAS RN |
69563-88-8 | |
Record name | 4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69563-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(4,1-phenyleneoxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069563888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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